molecular formula C12H15N3O3S B241669 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid

Cat. No.: B241669
M. Wt: 281.33 g/mol
InChI Key: YDXKEFXJPXESSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hydrazino group and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid typically involves the reaction of 4-toluidine with carbon disulfide to form 4-toluidinocarbothioyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazino derivative. Finally, the hydrazino derivative is condensed with 4-oxobutanoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazino group.

Scientific Research Applications

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its oxidation by N-bromophthalimide involves the formation of an intermediate that undergoes further oxidative cleavage . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid is unique due to its specific hydrazino and butanoic acid structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

4-[2-[(4-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C12H15N3O3S/c1-8-2-4-9(5-3-8)13-12(19)15-14-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19)

InChI Key

YDXKEFXJPXESSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O

Origin of Product

United States

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